Antitubercular agent-22

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Antitubercular agent-22 is a synthetic compound designed to combat Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This compound is part of a broader class of antitubercular agents that aim to inhibit the growth and proliferation of the tuberculosis-causing bacteria, especially in cases where resistance to first-line drugs has developed.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antitubercular agent-22 typically involves multiple steps, including the formation of key intermediates through reactions such as cyclization, condensation, and substitution. One common synthetic route involves the use of heterocyclic scaffolds, which are then functionalized to enhance their antitubercular activity. For instance, the synthesis might start with a benzothiazole core, which undergoes various modifications to introduce functional groups that improve its efficacy against Mycobacterium tuberculosis .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis processes. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Techniques like microwave irradiation and one-pot multicomponent reactions are often employed to streamline the synthesis and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Antitubercular agent-22 undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially enhancing its activity.

Reduction: This reaction is used to alter specific moieties within the molecule, affecting its interaction with bacterial enzymes.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenating agents and nucleophiles are often employed under controlled conditions to achieve the desired modifications.

Major Products Formed: The major products formed from these reactions are typically derivatives of the original compound with enhanced antitubercular activity. These derivatives are then tested for their efficacy against Mycobacterium tuberculosis .

Scientific Research Applications

The term "antitubercular agent-22" is not explicitly defined in the provided search results as a specific compound. However, one study does refer to a "22-gene RNA model (TB22)" for predicting the duration of anti-tuberculosis treatment . Additionally, another study investigates the "substrate potentials of the 22 currently available antituberculosis drugs" .

Prediction of Tuberculosis Treatment Duration

A 22-gene RNA model, referred to as TB22, can predict the duration of antimicrobial therapy for tuberculosis patients . The application of this model could potentially shorten the duration of treatment for most patients with multidrug-resistant tuberculosis (MDR-TB) .

TB22 Model Details

- The TB22 model was derived from drug-susceptible (DS) and MDR-TB data and defined cure-associated end-of-therapy time points .

- The model consists of 22 gene targets: CD274 (PD-L1), FAM20A, LPCAT2, TRIM27, GYG1, HIST1H1B, RPAP3, A_33_P3281041, BATF2, C2, GK, IFIT2, IFITM1, KREMEN1, PDE4D, GBP5, IL27, KCNJ2-AS1, SERPING, STAT1, TNFRSF21, and VAMP5 .

- Measurements from these genes are used to calculate end-of-therapy scores at different time points .

- A score above a cutoff of ≥0.5 indicates hypothetical end-of-therapy time points with cure as the final treatment outcome .

Efficacy

- The TB22 model accurately identified end-of-therapy time points in DS-GVC patients (area under the curve (AUC) 0.94, 95% CI 0.90–0.98) .

- Application of the model to MDR-TB patients suggested that cure may be achieved with shorter treatment durations .

- The model showed high classification accuracy in the independent dataset of DS German validation cohort (GVC) TB patients (area under the curve (AUC) 0.937, 95% CI 0.899–0.976) .

Comparison with Other Models

| AUC (95% CI) | |

|---|---|

| TB22 | 0.94 (0.90–0.98) |

| Anderson et al., 43 genes | 0.77 (0.68–0.85) |

| Berry et al., 87 genes | 0.68 (0.57–0.78) |

| Kaforou et al., 27 genes | 0.81 (0.74–0.89) |

| Kaforou et al., 44 genes | 0.74 (0.64–0.84) |

| Kaforou et al., 53 genes | 0.79 (0.70–0.88) |

| Laux da Costa et al., 3 genes | 0.79 (0.70–0.88) |

The TB22 model was superior to other published signatures in accurately predicting clinical outcomes for patients in the DS-GVC . Other published gene sets did not yield plausible end-of-therapy time points in DS- or MDR-GVC patients .

Comprehensive Substrate Characterization of Antituberculosis Drugs

Mechanism of Action

Antitubercular agent-22 exerts its effects by targeting specific enzymes and pathways within Mycobacterium tuberculosis. It inhibits the synthesis of the bacterial cell wall by interfering with the enzyme arabinosyltransferase, which is crucial for the biosynthesis of the mycobacterial cell wall. This inhibition prevents the bacteria from maintaining their cell wall integrity, leading to their death .

Comparison with Similar Compounds

Isoniazid: A first-line antitubercular drug that also targets the synthesis of mycolic acids in the bacterial cell wall.

Rifampicin: Another first-line drug that inhibits bacterial RNA synthesis.

Ethambutol: Inhibits the synthesis of the mycobacterial cell wall by targeting arabinosyltransferase.

Uniqueness of Antitubercular Agent-22: this compound is unique due to its specific mechanism of action and its ability to overcome resistance seen with other antitubercular drugs.

Properties

Molecular Formula |

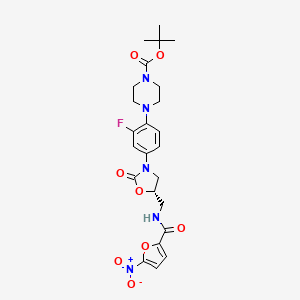

C24H28FN5O8 |

|---|---|

Molecular Weight |

533.5 g/mol |

IUPAC Name |

tert-butyl 4-[2-fluoro-4-[(5S)-5-[[(5-nitrofuran-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]phenyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C24H28FN5O8/c1-24(2,3)38-22(32)28-10-8-27(9-11-28)18-5-4-15(12-17(18)25)29-14-16(36-23(29)33)13-26-21(31)19-6-7-20(37-19)30(34)35/h4-7,12,16H,8-11,13-14H2,1-3H3,(H,26,31)/t16-/m0/s1 |

InChI Key |

QDTXYIUIFBPEAZ-INIZCTEOSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C4=CC=C(O4)[N+](=O)[O-])F |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(O4)[N+](=O)[O-])F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.